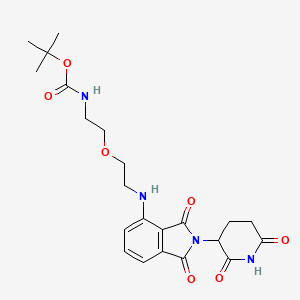![molecular formula C13H19N5O7 B12388929 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with an azidomethyl group and a modified oxolane ring, making it a unique molecule of interest for chemists and biologists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via a nucleophilic substitution reaction, where a halomethyl precursor is reacted with sodium azide in an aprotic solvent like dimethylformamide (DMF).
Modification of the Oxolane Ring: The oxolane ring is modified by introducing hydroxy and methoxyethoxy groups through selective protection and deprotection steps, followed by nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The azidomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) in aprotic solvents like DMF.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various azide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound’s azidomethyl group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules. This makes it valuable for studying cellular processes and protein interactions.
Medicine
In medicine, the compound’s potential as a precursor for drug development is of interest. Its ability to undergo various chemical transformations allows for the creation of new pharmacologically active compounds.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione involves its ability to participate in bioorthogonal reactions. The azidomethyl group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-4,6-dione: Lacks the methoxyethoxy group, making it less versatile in chemical transformations.
5-(bromomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione: Contains a bromomethyl group instead of an azidomethyl group, which affects its reactivity and applications.
5-(hydroxymethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione: Lacks the azidomethyl group, limiting its use in bioorthogonal chemistry.
Uniqueness
The presence of both the azidomethyl group and the methoxyethoxy group in 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione makes it a unique compound with versatile reactivity and a wide range of applications in scientific research.
Eigenschaften
Molekularformel |
C13H19N5O7 |
|---|---|
Molekulargewicht |
357.32 g/mol |
IUPAC-Name |
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione |
InChI |
InChI=1S/C13H19N5O7/c1-23-2-3-24-10-9(20)8(5-19)25-13(10)18-6-15-11(21)7(12(18)22)4-16-17-14/h6-10,13,19-20H,2-5H2,1H3/t7?,8?,9?,10?,13-/m1/s1 |
InChI-Schlüssel |
ZCGPTBLNXKAPKE-PCPLELDZSA-N |
Isomerische SMILES |
COCCOC1[C@@H](OC(C1O)CO)N2C=NC(=O)C(C2=O)CN=[N+]=[N-] |
Kanonische SMILES |
COCCOC1C(C(OC1N2C=NC(=O)C(C2=O)CN=[N+]=[N-])CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


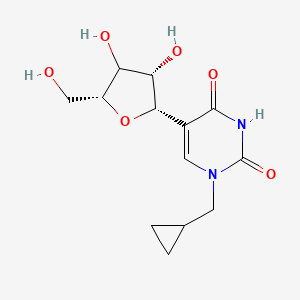
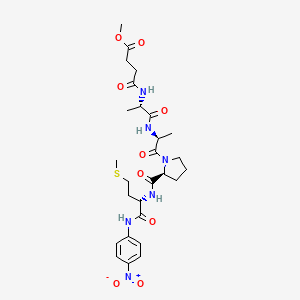
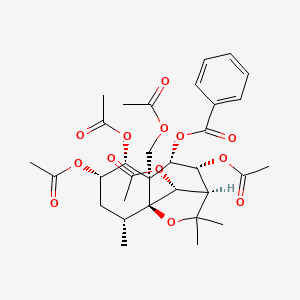
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)
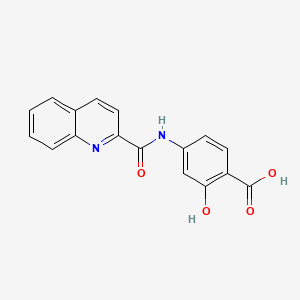
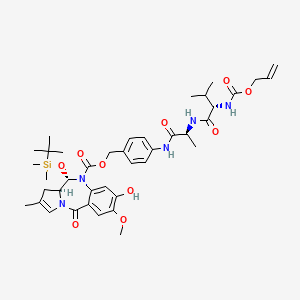
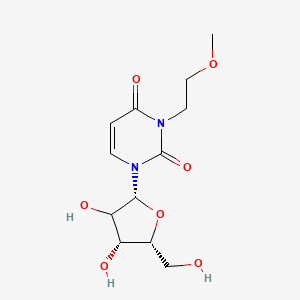
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
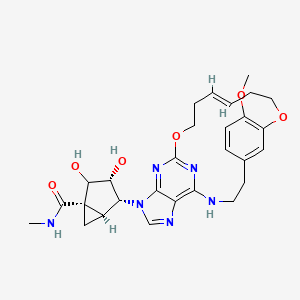
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
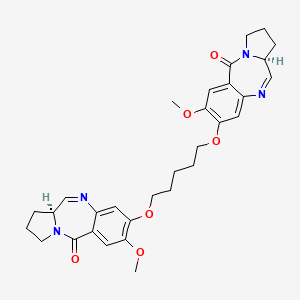
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
